molecular formula C12H15N3O2 B3108492 tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate CAS No. 166176-53-0

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

Cat. No.: B3108492
CAS No.: 166176-53-0
M. Wt: 233.27 g/mol
InChI Key: QIHZGABAFVTOKE-UHFFFAOYSA-N
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Description

tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate is a carbamate-protected derivative of the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing heterocycle renowned for its pharmacological relevance. The tert-butyl carbamate group serves as a protective moiety for amine functionalities, enhancing stability during synthetic processes while allowing deprotection under controlled acidic conditions . This compound’s core structure enables interactions with biological targets such as kinases, tubulin, or neurotransmitter receptors, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHZGABAFVTOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate typically involves the reaction of imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), leading to the disruption of cell membrane integrity and ultimately cell death . The compound’s molecular structure allows it to bind effectively to its target, blocking the enzyme’s activity and preventing the synthesis of essential sterols.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate with structurally related compounds, focusing on substituent effects, isomerism, and functional group modifications.

Positional Isomerism: Imidazo[1,2-a]pyridine vs. Imidazo[4,5-b]pyridine

A key distinction arises from positional isomerism. For example, tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate () shares a carbamate group but differs in the imidazole ring fusion (positions 4,5-b vs. 1,2-a). This isomerism alters electron density distribution, affecting binding affinity. Imidazo[4,5-b]pyridines are often associated with kinase inhibition, whereas imidazo[1,2-a]pyridines are explored for antiviral and anticancer applications .

Substituent Modifications on the Imidazo[1,2-a]pyridine Core

Halogenation and Aryl Substituents
  • OXS007464 (N-(6-(4-fluoro-2-methylphenyl)-3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-a]pyridin-8-yl) methanesulfonamide, ): Incorporates a 4-fluoro-2-methylphenyl group and methanesulfonamide. The fluorine atom enhances metabolic stability, while the sulfonamide group increases polarity (molecular weight: ~500 g/mol). This compound demonstrated tubulin-binding activity, highlighting the role of aryl substituents in target engagement .
  • Compound 43 (tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate, ): Features a cyano group and methoxypyrazine carboxamide. The cyano group reduces basicity, while the carboxamide facilitates hydrogen bonding (molecular weight: 521.2 g/mol). Such modifications are critical for optimizing pharmacokinetic properties .
Piperazine and Heterocyclic Additions
  • tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (): Integrates a piperazine ring, introducing two additional nitrogen atoms. The piperazine moiety enhances water solubility (molecular weight: 302.37 g/mol) and provides a site for salt formation, improving bioavailability compared to the parent carbamate .

Functional Group Variations: Carbamate vs. Amide

  • N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (): Replaces the carbamate with an amide group. This derivative’s reduced steric bulk may enhance membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Property/Biological Activity Reference
This compound Imidazo[1,2-a]pyridine tert-Butyl carbamate ~250–300* Amine protection, intermediate
OXS007464 Imidazo[1,2-a]pyridine 4-Fluoro-2-methylphenyl, sulfonamide ~500 Tubulin binding, anticancer
Compound 43 () Dihydroimidazo[1,2-a]pyrazine Cyano, methoxypyrazine 521.2 Kinase inhibition
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Imidazo[1,2-a]pyridine Piperazine 302.37 Enhanced solubility
N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Imidazo[1,2-a]pyridine 2,2-Dimethylpropanamide 205.25 Hydrogen-bonding potential

*Estimated based on structural analogs.

Biological Activity

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}N3_3O2_2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 166176-53-0

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives inhibited the formation of ergosterol in yeast cells, a crucial component of fungal cell membranes, showcasing their potential as antifungal agents .

CompoundActivityMIC (µg/mL)
Probe IIErgosterol Inhibition2× MIC

2. Antibacterial Properties

Imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial activity against various pathogens. A series of compounds were synthesized and tested against the bacterial type IV secretion system, which is essential for virulence in many Gram-negative bacteria. The compounds exhibited varying degrees of inhibition with IC50_{50} values indicating their potency .

3. Anti-inflammatory Effects

Some studies suggest that imidazo[1,2-a]pyridine derivatives may inhibit Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling and inflammation. This inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various studies. Modifications to the imidazo ring and side chains have shown to influence biological activity significantly.

Key Findings:

  • Substituent Variations : The introduction of different substituents at specific positions on the imidazo ring affects both potency and selectivity towards different biological targets.
  • Hydrophobic Interactions : The presence of tert-butyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antifungal Activity : A study involving two newly synthesized derivatives demonstrated complete inhibition of ergosterol formation in yeast cells at low concentrations, indicating strong antifungal potential against drug-resistant strains of Candida spp. .
  • Antibacterial Efficacy : In vitro assays against Mycobacterium tuberculosis showed promising results for specific hybrids derived from imidazo[1,2-a]pyridine scaffolds with MIC values ranging from 4 to >32 µg/mL compared to standard treatments like isoniazid .

Q & A

Basic: What are the established synthetic routes for tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate, and what key reaction conditions influence yield?

The synthesis typically involves carbamate protection/deprotection strategies. A validated route includes:

  • Coupling reactions between imidazo[1,2-a]pyridine intermediates and tert-butyl carbamate derivatives under acidic conditions. For example, TFA in DCM facilitates tert-butyl group deprotection, as shown in a synthesis yielding 94% product after recrystallization .
  • Key parameters : Reaction time (≥2 hours for complete deprotection), solvent polarity (DCM for solubility), and stoichiometric control (excess TFA for efficiency). Purification via DCM/hexane recrystallization minimizes impurities .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • 1H/13C NMR : The tert-butyl group shows a singlet at ~1.3–1.5 ppm (9H), while imidazo[1,2-a]pyridine protons appear as distinct aromatic signals (6.5–8.5 ppm). Carbamate carbonyl (C=O) resonates at ~150–155 ppm in 13C NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks align with the theoretical mass (e.g., 521.2 g/mol for a derivative in ). Fragmentation patterns confirm the imidazo-pyridine core .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H vibrations (3300–3500 cm⁻¹) validate functional groups .

Basic: What role does this carbamate play in medicinal chemistry research, particularly in kinase inhibitor development?

The compound serves as a key intermediate in designing kinase inhibitors. For example:

  • Derivatives of imidazo[1,2-a]pyridine carbamates are precursors for PARG inhibitors (e.g., compounds targeting cancer therapy) .
  • The tert-butyl group enhances lipophilicity and stability, improving bioavailability in preclinical models. Structural analogs show activity against VEGFR2 and other kinases .

Advanced: What strategies resolve contradictory biological activity data across studies involving this compound?

  • Replicate assays under standardized conditions (e.g., cell lines, incubation time) to minimize variability .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside enzymatic assays.
  • Purity verification : Employ HPLC-MS to rule out impurities (e.g., residual TFA or byproducts) that may skew results .

Advanced: How can reaction parameters be optimized to enhance regioselectivity in synthesizing imidazo[1,2-a]pyridine intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • Catalytic additives : Pd catalysts or Lewis acids (e.g., ZnCl2) improve regioselectivity during imidazo ring formation .
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts, while reflux promotes thermodynamic control .

Advanced: What crystallographic methods analyze the solid-state stability of tert-butyl carbamate derivatives?

  • Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N-H···O interactions) that stabilize the carbamate group .
  • Thermogravimetric analysis (TGA) assesses decomposition temperatures, while DSC (differential scanning calorimetry) detects polymorphic transitions .
  • Hirshfeld surface analysis quantifies intermolecular interactions influencing shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

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